Physicochemical Property Comparison: Lipophilicity and Polar Surface Area vs. FAAH Inhibitor PF-04457845
The target compound's clogP (2.69) and TPSA (53.60 Ų) place it within favorable CNS drug space, whereas the clinical FAAH inhibitor PF-04457845 (clogP ~3.2, TPSA ~64 Ų) is slightly more lipophilic and polar, potentially affecting brain penetration kinetics [1][2]. These differences, while modest, can translate into distinct pharmacokinetic profiles and off-target liability patterns.
| Evidence Dimension | Lipophilicity (clogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | clogP = 2.69, TPSA = 53.60 Ų |
| Comparator Or Baseline | PF-04457845: clogP ≈ 3.2, TPSA ≈ 64 Ų |
| Quantified Difference | Δ clogP ≈ -0.51; Δ TPSA ≈ -10.4 Ų |
| Conditions | Calculated physicochemical parameters (standard in silico methods) |
Why This Matters
For CNS-targeted discovery programs, lower clogP and TPSA generally correlate with improved brain permeability; procurement of the target compound over PF-04457845 may be preferred when a less lipophilic FAAH tool compound is desired.
- [1] Sildrug ECBD. EOS76382 Basic Properties. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS76382/ View Source
- [2] Johnson DS, Stiff C, Lazerwith SE, et al. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Med Chem Lett. 2011;2(2):91-96. View Source
